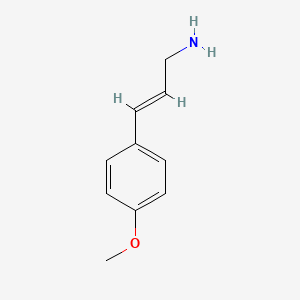
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine, also known as 4-Methoxy-3-phenylpropen-1-amine, is an organic compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as phenylpropenamines, which are derivatives of propene and phenyl groups. This molecule has been studied for its ability to act as a substrate for various enzymes, as well as its potential use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Antioxidant Activity
- Synthesis and Antioxidant Activity : A study focused on the synthesis of 2'-aminochalcone derivatives, including (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, to assess their antioxidant activity. These compounds showed potential as antioxidants, with one derivative exhibiting particularly strong activity due to its hydroxyl functionalities (Sulpizio et al., 2016).
Biological Activities
- Secondary Metabolites with Biological Activities : The compound (E)-3-(4-methoxyphenyl)prop-2-en-1-amine was identified as a secondary metabolite in Etlingera pavieana rhizomes. It demonstrated weak activity against Mycobacterium tuberculosis and cytotoxicity against certain cancer cell lines (Tachai & Nuntawong, 2016).
Optical and Electronic Properties
- Study of Intervalence Transitions : Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including compounds related to this compound, explored their intervalence charge-transfer properties. This study is significant for understanding the electronic properties of these compounds (Barlow et al., 2005).
Inhibition of Melanin Production
- Melanin Biosynthesis Inhibition : A nitrogen analog of stilbene, closely related to this compound, was investigated for its ability to inhibit melanin production, suggesting potential applications in skin whitening treatments (Choi et al., 2002).
Synthesis and Characterization
- Synthesis of Chalcone Derivatives : The synthesis of novel chalcone derivatives, related to this compound, has been studied. These derivatives were characterized for their nonlinear optical properties and potential use in semiconductor devices (Shkir et al., 2019).
Kinetics and Reaction Mechanisms
- Reactions with Alicyclic Amines : A study on the kinetics of reactions involving compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates provided insights into their reaction mechanisms and kinetics (Castro et al., 2001).
Crystal Structure Analysis
- Hirshfeld Surface Analysis : Investigations into the crystal structure of certain chalcones related to this compound were conducted. These studies involved Hirshfeld surface analysis and Pixel calculations, contributing to a better understanding of their molecular arrangements (Gomes et al., 2020).
Corrosion Inhibition
- Corrosion Control in Steel : A study on the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound structurally similar to this compound, demonstrated its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium (Bentiss et al., 2009).
Organic Solar Cell Materials
- Application in Dye-Sensitized Solar Cells : Research on organometallic compounds with structures similar to this compound explored their application in dye-sensitized solar cells, emphasizing the role of donor-π-acceptor architecture in enhancing conversion efficiency (Anizaim et al., 2020).
Cancer Chemotherapeutics
- Anticancer Activity of Ru(II) Complexes : The synthesis and characterization of Ru(II) complexes with chalcone derivatives, including compounds related to this compound, showed significant anti-breast cancer activity. This study underscores the potential of these complexes as chemotherapeutics (Singh et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMQOQXDLIDPIZ-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

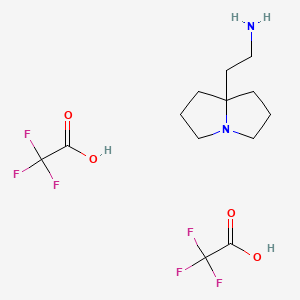
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)

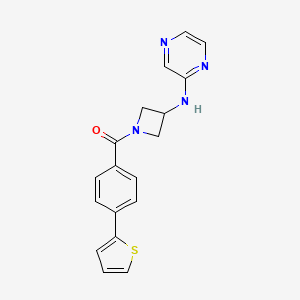
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

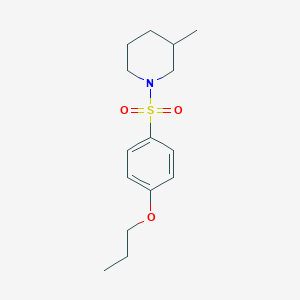
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
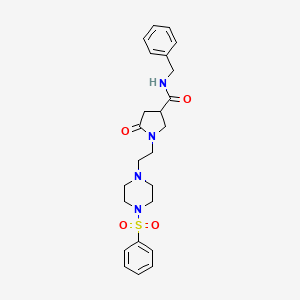
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)